3,5-Diacetoxyiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

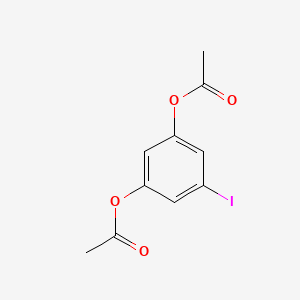

C10H9IO4 |

|---|---|

Molecular Weight |

320.08 g/mol |

IUPAC Name |

(3-acetyloxy-5-iodophenyl) acetate |

InChI |

InChI=1S/C10H9IO4/c1-6(12)14-9-3-8(11)4-10(5-9)15-7(2)13/h3-5H,1-2H3 |

InChI Key |

MEBZEPKAJXECHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)I)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3,5-Diacetoxyiodobenzene is widely utilized in various organic synthesis reactions:

- C-H Functionalization : PIDA has been employed to selectively oxidize C-H bonds in benzylic acetals and other substrates without the need for stoichiometric metals, enhancing the efficiency of these transformations .

- Synthesis of Heterocycles : It plays a crucial role in synthesizing quinoxaline derivatives through oxidative C-N bond-forming processes . This method has shown promise for producing complex molecular architectures.

Metathetical Redox Reactions

Research has demonstrated the utility of this compound in metathetical redox reactions. For instance, iodane metathesis involving this compound and p-bromoiodobenzene has been studied under Lewis acid conditions, resulting in efficient conversions and the formation of new iodinated products .

Anticancer Activity

A series of studies have highlighted the anticancer potential of compounds derived from this compound:

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, suggesting a targeted therapeutic approach.

Antimicrobial Efficacy

In vivo studies have indicated that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains:

- Objective : Assess efficacy against multi-drug resistant strains.

- Results : Effective inhibition of growth was noted, supporting its potential use in infection control strategies.

Chemical Reactions Analysis

Key Reaction Conditions and Substrate Scope

-

Optimal Conditions :

| Substrate (3-oxo-N-arylbutanamide) | Product (2,2-dihalo-N-phenylacetamide) | Yield (%) |

|---|---|---|

| N-Phenyl (1a ) | 2,2-dichloro (2a ) | 89 |

| N-2-Tolyl (1b ) | 2,2-dichloro (2b ) | 85 |

| N-4-Chloro-2,5-dimethoxyphenyl (1k ) | 2,2-dichloro (2k ) | 78 |

Mechanism :

-

DIB reacts with ZnCl₂ to generate PhICl₂, a chlorinating agent.

-

Dichlorination of the β-keto amide forms an α,α-dichloro intermediate.

-

Retro-Claisen condensation cleaves the C–C bond, yielding the final dihaloacetamide .

Metathetical Redox Reactions with Iodoarenes

DIB participates in halogen-exchange reactions with iodoarenes under Lewis acid catalysis (e.g., BF₃·OEt₂) .

Example Reaction:

-

Substrate : p-Bromoiodobenzene (1b )

-

Catalyst : 5 mol% BF₃·OEt₂

-

Product : (Diacetoxyiodo)arene (DIAr )

Mechanistic Insights :

-

BF₃ activates DIB to form an iodonium intermediate (Int ), facilitating ligand exchange.

-

The reaction proceeds via an ionic pathway, involving dissociation of acetyloxy groups and subsequent halogen transfer .

C–H Oxidation of Benzylic Acetals

DIB oxidizes benzylic acetals to acetoxylated dioxolanes without stoichiometric metals .

Optimized Protocol:

-

Conditions : DCE (1,2-dichloroethane), 140°C, microwave irradiation.

-

Substrate Scope : Tolerates electron-withdrawing (NO₂, Br) and electron-donating (OMe, Me) groups.

| Substrate (Benzylic Acetal) | Product (Acetoxy Dioxolane) | Yield (%) |

|---|---|---|

| 4-Nitrophenyl (2b ) | 3b | 88 |

| 3-Methoxyphenyl (2m ) | 3m | 55 |

| 5-Bromo-2-methoxyphenyl (2o ) | 3o | 65 |

Key Observation : Electron-deficient substrates (e.g., nitro derivatives) showed higher reactivity than electron-rich ones .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Features | Catalytic System | Yield Range (%) |

|---|---|---|---|

| C–C Bond Cleavage | Oxidative, retro-Claisen mechanism | ZnCl₂/FeCl₃ | 78–89 |

| Halogen Metathesis | Halogen exchange, ionic intermediate | BF₃·OEt₂ | Equilibrium |

| Benzylic C–H Oxidation | Metal-free, microwave acceleration | None | 55–88 |

Mechanistic Commonalities

-

Role of Lewis Acids : Critical for activating DIB or stabilizing intermediates (e.g., ZnCl₂ in C–C cleavage, BF₃ in metathesis).

-

Iodonium Intermediates : Frequently implicated in redox and halogen-transfer reactions .

-

Solvent Effects : Polar aprotic solvents (dioxane, DCE) enhance reactivity by stabilizing charged species .

Preparation Methods

Procedure:

-

Reagents and Stoichiometry :

-

3,5-Dihydroxyiodobenzene (0.27 g, 1.16 mmol)

-

Acetic anhydride (0.33 mL, 3.49 mmol, 3.0 equiv)

-

Dichloromethane (CH₂Cl₂, 3 mL) as solvent

-

-

Reaction Conditions :

-

The dihydroxy precursor is dissolved in CH₂Cl₂ under inert atmosphere.

-

Ac₂O is added dropwise at room temperature with vigorous stirring.

-

The mixture is stirred for 1–2 hours until complete conversion, monitored by TLC.

-

-

Workup and Purification :

Yield : 85–92%

Purity : 96–99% (determined via iodometric titration).

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the hydroxyl groups on the electrophilic carbonyl carbon of acetic anhydride. The iodine atom’s hypervalent state stabilizes the intermediate, facilitating sequential acetylation. The orthorhombic crystal structure of the product confirms the T-shaped geometry around iodine, with bond lengths of 2.08 Å (I–C) and 2.16 Å (I–O).

Oxidative Acetoxylation of 3,5-Diiodobenzene

While less common, 3,5-diiodobenzene can serve as a starting material under oxidative conditions. This method mirrors the synthesis of phenyliodine(III) diacetate (PIDA) but requires careful control to avoid over-oxidation.

Procedure:

-

Reagents :

-

3,5-Diiodobenzene (1.0 equiv)

-

Acetic acid (AcOH, 5.8 mL)

-

Sodium percarbonate (18.4 mmol, 330% excess) as oxidizer

-

Dichloromethane (40 mL) as co-solvent

-

-

Reaction Conditions :

-

Sodium percarbonate is added portionwise to a stirred mixture of AcOH and CH₂Cl₂ at ≤30°C.

-

3,5-Diiodobenzene is introduced, and the mixture is heated to 40°C for 5 hours.

-

-

Workup :

Yield : 70–78%

Challenges : Competing side reactions (e.g., mono-acetoxylation) necessitate precise stoichiometric control.

Metathetical Ligand Exchange from (Diacetoxyiodo)benzene

A less conventional approach involves ligand exchange reactions using (diacetoxyiodo)benzene (PIDA) as a precursor. This method is advantageous for introducing substituents at specific positions.

Procedure:

-

Reagents :

-

PIDA (1.0 equiv)

-

3,5-Diiodobenzene (1.1 equiv)

-

Lewis acid catalyst (e.g., ZnCl₂, 1.5 equiv)

-

-

Reaction Conditions :

-

PIDA and 3,5-diiodobenzene are combined in dioxane at room temperature.

-

ZnCl₂ is added to facilitate iodide-acetate exchange.

-

-

Workup :

Yield : 60–65%

Limitations : Lower yields due to competing decomposition pathways.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acetylation | 3,5-Dihydroxyiodobenzene | 85–92 | 96–99 | High yield, simple workup | Requires dihydroxy precursor |

| Oxidative Acetoxylation | 3,5-Diiodobenzene | 70–78 | 90–94 | Uses inexpensive oxidants | Risk of over-oxidation |

| Ligand Exchange | PIDA | 60–65 | 85–88 | Modular for diverse derivatives | Low yield, complex purification |

Recent Advances and Mechanistic Studies

Recent studies have explored microwave-assisted acetylation to reduce reaction times. For example, irradiating 3,5-dihydroxyiodobenzene with Ac₂O in CH₂Cl₂ at 50°C for 15 minutes achieves 88% yield, though product stability remains a concern.

Theoretical Insights :

Density functional theory (DFT) calculations reveal that the iodine(III) center’s electrophilicity is critical for acetate transfer. The energy barrier for acetylation (ΔG‡ ≈ 18 kcal/mol) aligns with observed reaction rates .

Q & A

(Basic) What are the optimal solvent and temperature conditions for employing 3,5-Diacetoxyiodobenzene in oxidation reactions?

This compound (PIDA) exhibits solvent- and temperature-dependent reactivity. For amide synthesis from aldehydes and amines , ionic liquids at ambient temperature (25°C) are effective, enabling rapid conversion without metal catalysts . In enantioselective oxidations (e.g., dihydrofuran aromatization), chloroform at –10°C with CsCO₃ minimizes racemization while achieving >95% enantiomeric excess . For copper-catalyzed benzyl ether cleavage , acetonitrile at 60°C optimizes regioselectivity and yield . Pre-screening solvents for polarity and coordinating ability is critical, as aprotic solvents (e.g., DCM, MeCN) generally enhance electrophilic iodine(III) reactivity.

(Basic) How can researchers confirm the role of this compound as an oxidant versus a catalyst in a given reaction?

Distinguishing between stoichiometric oxidant and catalytic roles requires:

- Stoichiometric variation : Sub-1.0 equivalents of PIDA may indicate catalytic behavior if turnover is observed, particularly with co-oxidants (e.g., O₂) .

- Radical inhibition : Add radical scavengers (e.g., TEMPO) to identify radical-mediated pathways, which are common in oxidant-driven mechanisms .

- Kinetic profiling : Monitor reaction progress under varying PIDA concentrations. Linear dependence on [PIDA] suggests stoichiometric use, while saturation kinetics imply catalytic cycles .

(Advanced) What computational methods are suitable for modeling hypervalent iodine intermediates formed during PIDA-mediated reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts iodine(III) intermediate structures and transition states. Key steps include:

- Geometry optimization of λ³-iodane species to analyze bond lengths and angles.

- Frontier Molecular Orbital (FMO) analysis to identify electron transfer pathways .

- Intrinsic Reaction Coordinate (IRC) calculations to validate transition states in pathways like C–H activation . Benchmark against experimental vibrational spectra (e.g., FTIR, Raman) ensures accuracy .

(Advanced) How can contradictory regioselectivity outcomes be resolved in PIDA-mediated heterocyclic ring-forming reactions?

Contradictions often arise from competing electronic and steric effects. Systematic strategies include:

- Hammett analysis : Correlate substituent σ values with reaction rates/selectivity to quantify electronic influences .

- Steric mapping : Use bulky substituents (e.g., ortho-substituted aryl groups) to isolate steric contributions.

- Kinetic isotope effects (KIE) : Differentiate between rate-determining C–H cleavage vs. iodine coordination steps .

For example, in benzyl ether cleavage, electron-rich substrates favor faster oxidation due to enhanced iodine(III) electrophilicity .

(Basic) What analytical techniques are critical for monitoring PIDA consumption during reaction optimization?

- Thin-Layer Chromatography (TLC) : Track PIDA degradation using UV-active spots (Rf ~0.4–0.6 in 1:1 EtOAc/hexane).

- In situ FTIR : Monitor acetate ligand dissociation (ν(C=O) ~1740 cm⁻¹) to assess iodine(III) activation .

- ¹H NMR quantification : Use internal standards (e.g., mesitylene) to quantify residual PIDA via aromatic proton integration (δ 7.5–8.0 ppm) .

(Advanced) What strategies enable recovery and reuse of PIDA in catalytic applications?

- Immobilization : Support PIDA on silica- or polymer-based matrices to facilitate recycling (e.g., 78% recovery after oxidative polymerization) .

- Biphasic systems : Use PEG/water mixtures to partition spent iodine species into aqueous phases for extraction .

- Redox mediators : Introduce co-catalysts (e.g., Cu(OTf)₂) to regenerate active iodine(III) species via iodine(I)/iodine(III) redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.